molecular formula C26H41NO5 B14465138 Butanedioic acid, dodecenyl-, 1-(2-((2-hydroxyethyl)phenylamino)ethyl) ester CAS No. 67952-64-1

Butanedioic acid, dodecenyl-, 1-(2-((2-hydroxyethyl)phenylamino)ethyl) ester

Cat. No.: B14465138
CAS No.: 67952-64-1
M. Wt: 447.6 g/mol
InChI Key: SWZHEPJDHWFCPE-UHFFFAOYSA-N
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Description

Butanedioic acid, dodecenyl-, 1-(2-((2-hydroxyethyl)phenylamino)ethyl) ester is a complex organic compound that belongs to the class of esters Esters are known for their wide range of applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, dodecenyl-, 1-(2-((2-hydroxyethyl)phenylamino)ethyl) ester typically involves esterification reactions. One common method is the reaction between butanedioic acid and dodecenyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, dodecenyl-, 1-(2-((2-hydroxyethyl)phenylamino)ethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters or amides

Scientific Research Applications

Butanedioic acid, dodecenyl-, 1-(2-((2-hydroxyethyl)phenylamino)ethyl) ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Butanedioic acid, dodecenyl-, 1-(2-((2-hydroxyethyl)phenylamino)ethyl) ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Butanedioic acid, 2-hydroxy-2-(1-methylethyl), dimethyl ester
  • Butanoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester

Uniqueness

Butanedioic acid, dodecenyl-, 1-(2-((2-hydroxyethyl)phenylamino)ethyl) ester stands out due to its unique ester group and the presence of a phenylaminoethyl moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

67952-64-1

Molecular Formula

C26H41NO5

Molecular Weight

447.6 g/mol

IUPAC Name

1-O-dodec-11-enyl 4-O-[1-[2-(2-hydroxyethyl)anilino]ethyl] butanedioate

InChI

InChI=1S/C26H41NO5/c1-3-4-5-6-7-8-9-10-11-14-21-31-25(29)17-18-26(30)32-22(2)27-24-16-13-12-15-23(24)19-20-28/h3,12-13,15-16,22,27-28H,1,4-11,14,17-21H2,2H3

InChI Key

SWZHEPJDHWFCPE-UHFFFAOYSA-N

Canonical SMILES

CC(NC1=CC=CC=C1CCO)OC(=O)CCC(=O)OCCCCCCCCCCC=C

Origin of Product

United States

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